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Introduction

Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets

the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a co-inhibitory

immune checkpoint receptor.[1][2][3] TIGIT is expressed on various immune cells, including

activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3][4] Its engagement

with ligands such as CD155 (PVR) on tumor cells suppresses the anti-tumor immune response.

[1][5] The combination of an anti-TIGIT antibody like ociperlimab with an anti-Programmed

Death 1 (PD-1) antibody, such as tislelizumab, is based on preclinical and clinical evidence

suggesting a synergistic effect in overcoming tumor-induced immune suppression.[6][7][8] This

document provides an overview of the mechanism of action, clinical data, and relevant

experimental protocols for the study of ociperlimab in combination with anti-PD-1 therapy.

Mechanism of Action: Dual Blockade of TIGIT and
PD-1
The TIGIT and PD-1 pathways are distinct, non-redundant inhibitory checkpoints that suppress

T-cell and NK cell function. TIGIT competes with the co-stimulatory receptor CD226 for binding

to CD155, thereby delivering an inhibitory signal.[1][8] The PD-1 receptor, upon binding its

ligand PD-L1 on tumor cells, also inhibits T-cell activation.[8] Preclinical studies have shown

that TIGIT and PD-1 are often co-expressed on tumor-infiltrating lymphocytes, and that dual
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blockade can lead to enhanced immune cell activation and more potent anti-tumor activity than

targeting either pathway alone.[6][8]

Ociperlimab is designed to block the TIGIT-CD155 interaction with high affinity and specificity.

[3][4][6] As an Fc-competent IgG1 antibody, it may also contribute to the depletion of TIGIT-

expressing regulatory T cells (Tregs) through antibody-dependent cellular cytotoxicity (ADCC).

[3][9] Combining ociperlimab with an anti-PD-1 antibody like tislelizumab aims to release two

key brakes on the anti-tumor immune response, potentially restoring T-cell function and

improving clinical outcomes.[8][10]
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Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

Clinical Application & Data
The combination of ociperlimab and the anti-PD-1 antibody tislelizumab has been evaluated in

several clinical trials across different cancer types.

Key Clinical Trials Overview
Trial
Identifier

Phase
Cancer
Type

Treatment
Arms

Key
Objective

Status

AdvanTIG-

105

(NCT040478

62)

1/1b

Advanced

Solid Tumors

(incl. NSCLC

cohort)

Ociperlimab +

Tislelizumab

Assess

safety,

tolerability,

and

preliminary

anti-tumor

activity.[2][11]

Ongoing

AdvanTIG-

302

(NCT047469

24)

3

PD-L1-high

Metastatic

NSCLC (1L)

Ociperlimab +

Tislelizumab

vs.

Pembrolizum

ab vs.

Tislelizumab

Compare

efficacy (OS,

PFS) of the

combination

vs. standard

of care.[7][12]

Terminated

AdvanTIG-

204

(NCT049525

97)

2

Limited-Stage

Small Cell

Lung Cancer

(LS-SCLC)

A:

Ociperlimab +

Tislelizumab

+ cCRTB:

Tislelizumab

+ cCRTC:

cCRT alone

Compare

PFS for

experimental

arms vs.

control.[13]

[14]

Completed

Note on AdvanTIG-302: In 2025, the Phase 3 AdvanTIG-302 trial was discontinued following a

futility analysis, which indicated the study was unlikely to meet its primary endpoint of overall

survival.[15] No new safety signals were identified.[15]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15607502?utm_src=pdf-body-img
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.2583
https://www.onclive.com/view/ociperlimab-plus-tislelizumab-demonstrates-antitumor-activity-in-pd-l1-nsclc
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS9128
https://clinicaltrials.gov/study/NCT04746924
https://www.researchgate.net/publication/395933018_AdvanTIG-204_A_Phase_2_Randomized_Open-Label_Study_of_Ociperlimab_Plus_Tislelizumab_and_Concurrent_Chemoradiotherapy_Versus_Tislelizumab_and_Concurrent_Chemotherapy_Versus_Concurrent_Chemoradiotherapy
https://cdn.clinicaltrials.gov/large-docs/97/NCT04952597/Prot_000.pdf
https://www.cancernetwork.com/view/developers-terminate-clinical-program-for-ociperlimab-in-lung-cancer
https://www.cancernetwork.com/view/developers-terminate-clinical-program-for-ociperlimab-in-lung-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Data: AdvanTIG-105 (NSCLC Cohort)
Data from the dose-expansion cohort in treatment-naïve, PD-L1-positive metastatic non-small

cell lung cancer (NSCLC) showed promising anti-tumor activity.[11][16]

Efficacy Endpoint All Patients (n=39)
PD-L1 TC 1-49%
(n=25)

PD-L1 TC ≥50%
(n=14)

Unconfirmed ORR

(95% CI)
53.8% (37.2-69.9) 44.0% (24.4-65.1) 71.4% (41.9-91.6)

Disease Control Rate

(DCR)
89.7% 88.0% 92.9%

Median PFS (95% CI) 5.4 months (4.2-NE) 5.2 months 5.6 months

ORR: Overall Response Rate; PFS: Progression-Free Survival; TC: Tumor Cell; NE: Not

Evaluable. Data presented at the 2022 IASLC World Conference on Lung Cancer.[11]

Safety Data: AdvanTIG-105 (NSCLC Cohort)
The combination of ociperlimab and tislelizumab demonstrated an acceptable safety profile,

with most adverse events being low-grade.[11][16][17]

Adverse Event (AE)
Category

Any Grade Grade ≥3

Treatment-Emergent AEs

(TEAEs)
95.0% (38/40) 27.5% (11/40)

Treatment-Related AEs

(TRAEs)
77.5% (31/40) 10.0% (4/40)

Serious AEs 25.0% (10/40) -

AEs leading to discontinuation 7.5% (3/40) -

Most common TEAEs included decreased appetite, rash, anemia, nausea, and dyspnea.[17]
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Efficacy Data: AdvanTIG-204 (LS-SCLC)
In this Phase 2 study, adding immunotherapy to concurrent chemoradiotherapy (cCRT) showed

a trend for improved outcomes, but adding ociperlimab to tislelizumab did not appear to provide

additional benefit.[13][18]

Efficacy Endpoint
Arm A (Oci + Tis +
cCRT) (n=41)

Arm B (Tis + cCRT)
(n=42)

Arm C (cCRT
alone) (n=43)

Median PFS (95% CI) 12.6 months (8.7-NE) 13.2 months (8.5-NE) 9.5 months (8.3-14.4)

Objective Response

Rate (ORR)
Numerically Higher Numerically Higher -

Complete Response

(CR) Rate
7.3% 9.5% Numerically Lower

Oci: Ociperlimab; Tis: Tislelizumab; cCRT: Concurrent Chemoradiotherapy.[13]

Experimental Protocols
Protocol 1: Clinical Trial Design for Combination
Therapy
This protocol outlines a general framework for a clinical study evaluating ociperlimab and an

anti-PD-1 antibody.

1. Primary Objectives:

To evaluate the efficacy (e.g., Overall Survival, Progression-Free Survival) of ociperlimab

plus an anti-PD-1 antibody compared to a control arm.[7]

To assess the safety and tolerability of the combination therapy.[2][7]

2. Key Endpoints:

Primary: Overall Survival (OS) and/or Progression-Free Survival (PFS) assessed by an

Independent Review Committee (IRC) per RECIST v1.1.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/publication/395933018_AdvanTIG-204_A_Phase_2_Randomized_Open-Label_Study_of_Ociperlimab_Plus_Tislelizumab_and_Concurrent_Chemoradiotherapy_Versus_Tislelizumab_and_Concurrent_Chemotherapy_Versus_Concurrent_Chemoradiotherapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC12613014/
https://www.researchgate.net/publication/395933018_AdvanTIG-204_A_Phase_2_Randomized_Open-Label_Study_of_Ociperlimab_Plus_Tislelizumab_and_Concurrent_Chemoradiotherapy_Versus_Tislelizumab_and_Concurrent_Chemotherapy_Versus_Concurrent_Chemoradiotherapy
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS9128
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.2583
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS9128
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS9128
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary: Overall Response Rate (ORR), Duration of Response (DOR), Disease Control

Rate (DCR), safety profile, and patient-reported outcomes.[7][11]

Exploratory: Association of biomarkers (e.g., PD-L1, TIGIT expression) with clinical

outcomes.[19]

3. Patient Selection Criteria (Illustrative):

Inclusion: Histologically confirmed unresectable or metastatic solid tumor, measurable

disease per RECIST v1.1, specified PD-L1 expression status (e.g., ≥50%), ECOG

performance status of 0 or 1.[7][20]

Exclusion: Prior therapy with anti-TIGIT or anti-PD-1/PD-L1 agents, known oncogenic driver

mutations (e.g., EGFR/ALK in NSCLC), active autoimmune disease.[7][21]

4. Dosing and Administration:

Ociperlimab: 900 mg administered intravenously (IV).[11][16]

Tislelizumab (or other anti-PD-1): 200 mg administered IV.[11][16]

Schedule: Both agents administered sequentially every 3 weeks (Q3W) until disease

progression or unacceptable toxicity.[2][11][16]
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Caption: Generalized workflow for a randomized clinical trial of combination therapy.
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Protocol 2: Assessment of Tumor Response (RECIST
1.1)
1. Principle: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a

standardized method to measure tumor burden and define objective response.

2. Methodology:

Baseline Assessment: Identify and measure "target lesions" (up to 5 total, max 2 per organ)

and note "non-target lesions" at baseline using imaging (CT or MRI). The sum of the longest

diameters (SLD) of all target lesions is calculated.

Follow-up Assessment: Repeat imaging at predefined intervals (e.g., every 6-9 weeks).

Response Classification:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to

baseline.

Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the

smallest sum recorded, or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Protocol 3: Biomarker Analysis - Immune Cell Profiling
1. Principle: To characterize the pharmacodynamic effects of the combination therapy on

peripheral immune cell populations.[22]

2. Sample Collection:

Collect peripheral blood in appropriate anticoagulant tubes (e.g., EDTA or CPT) at baseline

and at specified time points post-treatment (e.g., Cycle 1 Day 8, Cycle 2 Day 1).[22]

3. Methodology (Flow Cytometry):
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.

Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key

immune subsets. A typical panel might include:

T-Cells: CD3, CD4, CD8

Regulatory T-Cells (Tregs): CD3, CD4, CD25, FoxP3

Checkpoint Expression: TIGIT, PD-1

Acquire data on a multi-color flow cytometer.

Analyze data using appropriate software to quantify changes in cell populations (e.g.,

decrease in peripheral Tregs) and receptor occupancy post-treatment.[22]

4. Methodology (Cytokine Analysis):

Isolate plasma from blood samples.

Use multiplex immunoassays (e.g., Meso Scale Discovery panels) to measure the

concentration of key pro-inflammatory cytokines and chemokines, such as IFN-γ and TNF-α,

to assess immune activation.[22]
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Caption: Logical flow of the mechanism of action for dual blockade therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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